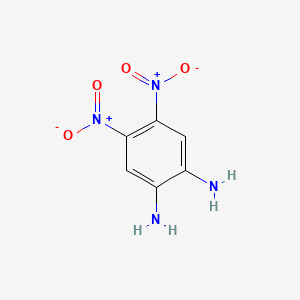

4,5-Dinitrobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dinitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSIZKSNIWJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403341 | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32690-28-1 | |

| Record name | 32690-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dinitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of the synthesis of 4,5-Dinitrobenzene-1,2-diamine, a key building block in the development of various pharmaceuticals and functional materials. As a Senior Application Scientist, the aim is to present not just a protocol, but a self-validating system of synthesis, grounded in established chemical principles and supported by field-proven insights. Every step is explained with a focus on causality, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical rationale to adapt and troubleshoot as needed.

Introduction

This compound, also known as 4,5-dinitro-o-phenylenediamine, is an aromatic compound characterized by a benzene ring substituted with two adjacent amino groups and two adjacent nitro groups.[1] Its molecular formula is C₆H₆N₄O₄, and it typically appears as a dark green crystalline powder.[1] The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the aromatic ring imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its applications are found in the synthesis of dyes, agrochemicals, and, most notably, as a precursor for heterocyclic compounds with potential biological activity.[2]

Synthesis of this compound: A Modular Approach

The most established and reliable method for the synthesis of this compound involves a two-step process starting from 1,2-dichlorobenzene. This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction sequence. The overall synthesis can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

Part 1: Dinitration of 1,2-Dichlorobenzene

The initial step involves the electrophilic aromatic substitution of 1,2-dichlorobenzene to introduce two nitro groups at the 4 and 5 positions. The chlorine atoms are ortho, para-directing, but the steric hindrance at the ortho positions (3 and 6) favors substitution at the para-related 4 and 5 positions.

Experimental Protocol:

A detailed procedure for the dinitration of a related dichlorobenzene is provided in Organic Syntheses, which can be adapted for this synthesis.[3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 500 mL of concentrated sulfuric acid.

-

Addition of Nitrating Agent: To the well-stirred sulfuric acid, add 140 g (1.386 moles) of potassium nitrate in portions, ensuring the temperature is maintained below 40 °C.

-

Addition of Starting Material: Once the potassium nitrate has dissolved, add 100.0 g (0.680 mole) of 1,2-dichlorobenzene dropwise from the dropping funnel.

-

Reaction Conditions: The temperature of the reaction mixture will rise. Maintain the temperature between 120-135 °C with stirring for one hour to ensure complete dinitration.

-

Workup: After cooling the reaction mixture to approximately 90 °C, carefully pour it over 1.5 kg of crushed ice. The precipitated product, 1,2-dichloro-4,5-dinitrobenzene, is collected by suction filtration.

-

Purification: The crude product can be purified by recrystallization from 95% ethanol to yield yellow needles.

Part 2: Diamination of 1,2-Dichloro-4,5-dinitrobenzene

The second and final step is a nucleophilic aromatic substitution (SNAr) reaction where the two chlorine atoms of 1,2-dichloro-4,5-dinitrobenzene are displaced by amino groups from ammonia. The strongly electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating this substitution.[4][5][6]

Experimental Protocol:

This procedure is adapted from a well-established method for the amination of a similar dinitrochlorobenzene derivative found in Organic Syntheses.[3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, prepare a solution of 60.0 g (0.253 mole) of 1,2-dichloro-4,5-dinitrobenzene in 400 mL of technical grade ethylene glycol.

-

Reaction Conditions: Heat the solution to 140 °C with vigorous stirring. Bubble ammonia gas from a tank through the solution at a rate that allows for its absorption.

-

Reaction Progression: The color of the solution will change from yellow to deep red. An orange, crystalline precipitate of this compound should begin to form after about an hour. Continue heating and bubbling ammonia for an additional 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Collect the precipitated product by suction filtration.

-

Purification: Wash the collected orange-brown crystals with boiling water and then with boiling ethanol to remove any remaining impurities. The final product is dried in an oven.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | Dark green crystalline powder | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| Melting Point | 216-218 °C | [1] |

| Boiling Point | 541.1 °C at 760 mmHg | [1] |

| Density | 1.683 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in some organic solvents. | |

| Hazard Codes | Xn: Harmful | [1] |

| Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [1] |

| Safety Phrases | S36/37: Wear suitable protective clothing and gloves. | [1] |

Safety Precautions:

-

Handling: This compound is harmful if inhaled, ingested, or absorbed through the skin.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. A study on a series of nitrobenzene-1,2-diamines provides expected chemical shift ranges.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the amino groups (typically around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretching of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value of 216-218 °C.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms by ammonia. This reaction proceeds via a two-step addition-elimination mechanism.

Figure 2: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This is the rate-determining step. The presence of the strongly electron-withdrawing nitro groups in the ortho and para positions to the chlorine atoms delocalizes the negative charge of the intermediate, stabilizing it. This intermediate is known as a Meisenheimer complex.[4][5][6]

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion. The same process is then repeated for the second chlorine atom to yield the final product.

Conclusion

The synthesis of this compound presented here is a robust and reproducible method suitable for laboratory-scale production. By understanding the underlying principles of electrophilic and nucleophilic aromatic substitution, researchers can confidently execute this synthesis and adapt it as necessary. The provided experimental details, safety information, and characterization guidelines offer a comprehensive resource for scientists and drug development professionals working with this important chemical intermediate.

References

Sources

physicochemical properties of 4,5-Dinitrobenzene-1,2-diamine

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dinitrobenzene-1,2-diamine

Introduction: Unveiling a Core Synthetic Building Block

This compound, also known as 4,5-dinitro-o-phenylenediamine, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent amino groups and two nitro groups, imparts a distinct reactivity profile that is highly valuable for researchers and drug development professionals.[3] The electron-withdrawing nature of the nitro groups significantly influences the basicity and nucleophilicity of the amino groups, making this compound a versatile precursor for the synthesis of a wide array of heterocyclic systems, polymers, and materials with tailored electronic properties.[3][4][5]

This guide provides a comprehensive exploration of the core , offering field-proven insights into its characterization, reactivity, and handling. The information presented herein is intended to empower researchers to leverage this compound's full potential in their synthetic endeavors, from small-scale laboratory research to complex drug development pipelines.

Core Physicochemical & Structural Data

A foundational understanding of any chemical entity begins with its fundamental properties. The data for this compound is summarized below. These parameters are critical for predicting its behavior in various solvent systems, designing appropriate reaction conditions, and ensuring proper handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,5-dinitro-o-phenylenediamine, 1,2-diamino-4,5-dinitrobenzene | [1] |

| CAS Number | 32690-28-1 | [1][2] |

| Molecular Formula | C₆H₆N₄O₄ | [1][2] |

| Molecular Weight | 198.14 g/mol | [1][3] |

| Appearance | Dark green crystalline powder | [1][3] |

| Melting Point | 216-218 °C (may coincide with decomposition) | [1][3] |

| Boiling Point | 541.1 °C at 760 mmHg (Predicted, decomposition likely) | [1][3] |

| Density | 1.683 g/cm³ | [1] |

| Solubility | Insoluble in water; Appreciable solubility in polar organic solvents. | [3] |

| pKa (Predicted) | 0.15 ± 0.10 | [1] |

| LogP | 2.876 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. The distinct functional groups of this compound give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two distinct signals corresponding to the two non-equivalent aromatic protons should be observed. The protons on the benzene ring will appear as singlets or doublets depending on the solvent and resolution. A broad signal, typically in the 5.0 ppm region when measured in DMSO-d₆, would correspond to the four protons of the two amino groups.[6]

-

¹³C NMR: The carbon spectrum will show distinct resonances for the carbon atoms in the benzene ring. The carbons bonded to the amino groups will be shifted upfield compared to those bearing the electron-withdrawing nitro groups.[6] Theoretical and experimental NMR studies on nitrobenzene-1,2-diamines provide a framework for assigning these chemical shifts.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretching: The two amino groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

-

N-O Stretching: The nitro groups produce strong, characteristic absorption bands. The asymmetric stretch typically appears around 1545 cm⁻¹, while the symmetric stretch is found near 1348 cm⁻¹.[8] The presence of these distinct bands is a strong confirmation of the dinitro-diamine structure.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the interplay between its amino and nitro functionalities.

Acid-Base Behavior

The two amino groups act as Lewis bases, capable of being protonated in acidic conditions.[3] However, the potent electron-withdrawing effect of the two nitro groups significantly reduces the basicity of these amino groups compared to unsubstituted o-phenylenediamine. Protonation occurs in a stepwise manner, first forming a monoprotonated species, followed by a diprotonated species at higher acid concentrations.[3] This modulated basicity is a critical factor in controlling its reactivity in subsequent synthetic steps.

Key Reaction Pathways

The compound serves as a versatile platform for several important classes of reactions.

Caption: Key reaction pathways of this compound.

-

Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups using various reducing agents, such as tin(II) chloride in hydrochloric acid.[9] This reaction transforms the molecule into benzene-1,2,4,5-tetraamine, a crucial monomer for synthesizing high-performance polymers like polyimides.

-

Condensation Reactions: The ortho-diamine functionality is ideal for forming five-membered heterocyclic rings. Reaction with aldehydes or carboxylic acids leads to the formation of substituted benzimidazoles, a scaffold frequently found in pharmaceutically active compounds.[5]

-

Ligand Chemistry: this compound can function as a tetradentate ligand, capable of binding to metal ions through its four nitrogen atoms. It has shown a particular affinity for chloride ions, suggesting potential applications in the development of chemical sensors.[3]

Experimental Protocols: Synthesis and Purification

The successful application of this compound relies on robust methods for its synthesis and purification.

Illustrative Synthetic Workflow

A common laboratory-scale synthesis involves the reduction of a suitable precursor. The workflow below illustrates the reduction of a diiodo-dinitrobenzene derivative, a reaction analogous to the preparation of other diamines.

Caption: General workflow for the reduction of a dinitroaromatic.

Step-by-Step Reduction Protocol (Conceptual)

This protocol is based on analogous reductions and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dinitro precursor (e.g., 1,2-dichloro-4,5-dinitrobenzene) in a suitable solvent like ethanol.

-

Reagent Preparation: Separately, prepare a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in concentrated hydrochloric acid.[9]

-

Reaction Execution: Cool the flask containing the dinitro compound in an ice bath. Add the reducing agent solution dropwise while stirring vigorously.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a similar base until the solution is alkaline.

-

Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Safety, Handling, and Storage

As a nitroaromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful. It is harmful by inhalation, in contact with skin, and if swallowed.[1] Analogous dinitrobenzene compounds are considered fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Handling Procedures: Avoid generating dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep it away from heat and sources of ignition.[12]

Conclusion

This compound is a compound of significant academic and industrial interest. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for synthetic chemists. By understanding the principles outlined in this guide—from its core data and reactivity to appropriate handling protocols—researchers can confidently and safely incorporate this powerful building block into their synthetic programs to develop novel molecules and advanced materials.

References

-

LookChem. This compound. [Link]

-

Capot Chemical. MSDS of 4-Nitrobenzene-1,2-diamine dihydrochloride. [Link]

- Plater, M. J., & Harrison, W. T. A. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.

-

ResearchGate. 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer DA. [Link]

-

PubChem. 4-Nitro-1,2-phenylenediamine. [Link]

- Milata, V., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.

-

Plater, M. J., & Harrison, W. T. A. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. AURA (Aberdeen University Research Archive). [Link]

-

ResearchGate. FT-IR spectra of the dinitro (a), diamine (b), and PI-a (c). [Link]

-

PubChem. 1,2-Dimethoxy-4,5-dinitrobenzene. [Link]

-

Matrix Fine Chemicals. This compound | CAS 32690-28-1. [Link]

-

ResearchGate. FT-IR spectra of diamine and dinitro compounds. [Link]

-

ResearchGate. 1 H nMr spectra of dinitro compounds and diamine monomers. [Link]

-

Study.com. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 1h NMR spectroscopy?. [Link]

-

CP Lab Safety. This compound, 95% Purity, C6H6N4O4, 100 mg. [Link]

- Tian, Y. L., et al. (2008). 4,6-Dinitrobenzene-1,3-diamine.

-

ChemSynthesis. 1,2-dimethoxy-4,5-dinitrobenzene. [Link]

-

NIST. 1,2-Dimethoxy-4,5-dinitrobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Benzene-1,2-diamine: A Comprehensive Overview. [Link]

-

ResearchGate. Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. [Link]

-

Wikipedia. 1,2-Dinitrobenzene. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]

- 3. Buy this compound | 32690-28-1 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4,5-Dinitrobenzene-1,2-diamine molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,5-Dinitrobenzene-1,2-diamine

Introduction

This compound, also known as 4,5-dinitro-o-phenylenediamine, is an organic compound featuring a benzene core substituted with two adjacent amino (-NH₂) groups and two adjacent nitro (-NO₂) groups.[1][2] Its molecular formula is C₆H₆N₄O₄, and it has a molecular weight of approximately 198.14 g/mol .[1] This molecule serves as a significant building block in organic synthesis and as a versatile ligand in coordination chemistry. The specific arrangement of electron-donating amino groups and strongly electron-withdrawing nitro groups in an ortho configuration creates a unique electronic environment that dictates its structural properties, reactivity, and potential for intramolecular interactions. This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental methodologies used for its synthesis and characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 32690-28-1 | [1][2][3] |

| Molecular Formula | C₆H₆N₄O₄ | [1][2][3] |

| Molecular Weight | 198.14 g/mol | [1] |

| Appearance | Dark green crystalline powder | [1] |

| SMILES | C1=C(C(=CC(=C1[O-])[O-])N)N | [1][3] |

| InChI Key | PCSIZKSNIWJKSK-UHFFFAOYSA-N | [1][2] |

Molecular Geometry and Intramolecular Bonding

The structure of this compound is defined by the steric and electronic interplay of its four substituents. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density of the aromatic ring and the basicity of the amino groups.[1]

A critical feature of the molecule's conformation is the presence of strong intramolecular hydrogen bonds. These bonds form between a hydrogen atom of each amino group and an oxygen atom of the adjacent nitro group (N-H···O). This interaction is crucial for stabilizing a nearly planar conformation of the molecule. Similar intramolecular N-H···O hydrogen bonds have been observed in related crystal structures, such as 4,6-Dinitrobenzene-1,3-diamine, where they are a dominant factor in determining the molecular geometry.[4][5] This planarity is a result of the energetically favorable six-membered ring formed by the hydrogen bond.

The electron-withdrawing effect of the nitro groups reduces the proton affinity of the amino substituents compared to unsubstituted phenylenediamines.[1] Consequently, the amino groups are less basic and participate in protonation equilibria, forming monoprotonated and diprotonated species under acidic conditions.[1]

Caption: 2D structure of this compound with potential intramolecular hydrogen bonding.

Intermolecular Interactions and Crystal Structure

In the solid state, molecules of dinitro-diaminobenzene derivatives pack into extended structures through a network of intermolecular hydrogen bonds. While specific crystallographic data for this compound is not detailed in the provided results, analysis of closely related isomers provides significant insight. For instance, 4-nitrobenzene-1,2-diamine forms a pleated-sheet, two-dimensional structure held together by N-H···O hydrogen bonds, creating a complex three-dimensional network.[6][7] Similarly, 4,6-Dinitrobenzene-1,3-diamine exhibits both intramolecular and intermolecular N-H···O hydrogen bonds that link molecules into sheets.[4] It is highly probable that this compound adopts a similar packing strategy, utilizing its four N-H donors and four nitro-oxygen acceptors to form a stable, hydrogen-bonded crystal lattice. These interactions are fundamental to its physical properties, such as its solid-state nature and solubility characteristics.[1]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, often starting from a more readily available benzene derivative. A common strategy is the reduction of a corresponding dinitro precursor.

Experimental Protocol: Synthesis via Reduction

This protocol outlines a general method for the synthesis of an aromatic diamine from its dinitro precursor, adapted from procedures for similar compounds.[8] The synthesis of the precursor, 1,2-diamino-4,5-dinitrobenzene, often starts with the nitration of 1,2-dimethoxybenzene (veratrole), followed by demethylation and subsequent amination, or reduction of a suitable tetranitro compound. A key step is the reduction of the nitro groups.

Objective: To reduce the nitro groups of a dinitro-aromatic precursor to form this compound. (Note: This describes the reduction of a precursor to the diamine, for instance, from a tetranitrobenzene derivative). A more direct synthesis involves the dinitration of 1,2-phenylenediamine, though this can be challenging to control. A common precursor is 1,2-diiodo-4,5-dinitrobenzene.

Materials:

-

1,2-Diiodo-4,5-dinitrobenzene (or other suitable precursor)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Ether

-

Ice bath

Procedure:

-

Preparation of Reducing Agent: Dissolve an excess of Tin(II) chloride dihydrate (e.g., 10 molar equivalents) in concentrated HCl with gentle heating (e.g., 60 °C).[8]

-

Reaction Setup: In a separate flask, suspend the dinitro precursor (1 molar equivalent) in a small volume of concentrated HCl. Cool this suspension in an ice bath.

-

Reduction: Add the prepared SnCl₂/HCl solution dropwise to the cooled suspension of the dinitro compound.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., at 60 °C) for an extended period (e.g., 24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate as a salt.

-

Isolation: Filter the solid product and wash it sequentially with 2M HCl and ethyl ether to remove unreacted starting material and tin salts.[8]

-

Purification: The resulting 1,2-diamino-4,5-diiodobenzene can then be further processed if needed, or if starting from a different precursor, the final product is obtained and can be recrystallized from a suitable solvent system like DMSO/methanol.[1]

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Reduction: The nitro groups can be further reduced to amines, opening pathways to tetra-amino benzene derivatives.[1]

-

Condensation: The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds to form heterocyclic structures like quinoxalines.

-

Ligand Behavior: The molecule can act as a tetradentate ligand, capable of binding to metal ions using its four nitrogen atoms. It has shown a particular affinity for binding chloride ions.[1]

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic and Crystallographic Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents. ¹³C NMR would reveal the signals for the different carbon atoms in the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), and asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (198.14 g/mol ).[1][3]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the details of both intramolecular and intermolecular hydrogen bonding.[4][6]

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several areas:

-

Synthesis of Heterocycles: The 1,2-diamine functionality is a classic precursor for the synthesis of various heterocyclic systems, particularly benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.

-

Coordination Chemistry: As a multidentate ligand, it is used to synthesize coordination complexes. Its ability to bind specific anions like chloride suggests potential applications in the development of chemical sensors.[1]

-

Materials Science: The extensive hydrogen bonding capabilities and the presence of nitro groups, known for their role in energetic materials and nonlinear optics, make this compound and its derivatives interesting for materials science research.

References

- Smolecule. (2023, August 16). This compound | 32690-28-1.

- Matrix Fine Chemicals. This compound | CAS 32690-28-1.

- PubMed. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts.

- LookChem. This compound.

- BLD Pharm. 32690-28-1|this compound.

- ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

- Sigma-Aldrich. This compound | 32690-28-1.

- ChemicalBook. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis.

- ResearchGate. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts | Request PDF.

- AURA. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

- NIH PMC. 4,6-Dinitrobenzene-1,3-diamine.

- PrepChem.com. Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene.

- ResearchGate. (PDF) 4,6-Dinitrobenzene-1,3-diamine.

Sources

- 1. Buy this compound | 32690-28-1 [smolecule.com]

- 2. This compound | CAS 32690-28-1 [matrix-fine-chemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. 4,6-Dinitrobenzene-1,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen bonding in 4-nitrobenzene-1,2-diamine and two hydrohalide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4,5-Dinitrobenzene-1,2-diamine (CAS 32690-28-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-Dinitrobenzene-1,2-diamine (CAS 32690-28-1), a nitroaromatic compound with significant potential in synthetic chemistry and materials science. This document delves into the core physicochemical properties, synthesis methodologies, and known applications of this compound. While direct biological data on this specific molecule is limited, we will explore the bioactivity of structurally related dinitrophenyl derivatives to provide context for its potential in drug discovery and development. This guide is intended to be a valuable resource for researchers utilizing this compound as a chemical intermediate or investigating its unique properties for novel applications.

Core Compound Identification and Physicochemical Properties

This compound, also known as 4,5-dinitro-o-phenylenediamine, is an organic compound characterized by a benzene ring substituted with two adjacent amino groups and two nitro groups at the 4 and 5 positions.[1][2] This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are presented below.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 32690-28-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆N₄O₄ |

| Molecular Weight | 198.14 g/mol [1] |

| SMILES | C1=C(C(=CC(=C1[O-])[O-])N)N[1] |

| InChI | InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2[1] |

| InChIKey | PCSIZKSNIWJKSK-UHFFFAOYSA-N[1] |

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Dark green or yellow to orange crystalline powder | [2][3] |

| Melting Point | 213 °C (with initial decomposition) | [2] |

| 216-218 °C | [3][4] | |

| Boiling Point | 541.1 °C at 760 mmHg (decomposition likely) | [2][3] |

| Density | 1.683 g/cm³ | [3][4] |

| Solubility | Insoluble in water. Appreciable solubility in polar protic and aprotic organic solvents. | [2] |

| pKa (Predicted) | 0.15 ± 0.10 | [3] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A general and adaptable synthetic workflow is outlined below. The choice of reagents and conditions can be modified to optimize yield and purity based on the available starting materials and laboratory capabilities.

General Synthesis Pathway

A common approach to synthesizing substituted o-phenylenediamines involves the reduction of the corresponding dinitro compound. The precursor, a 1,2-dinitrobenzene derivative, can be obtained through nitration of a suitable benzene derivative.

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol: Reduction of a Dinitro Precursor

This protocol is a representative method for the reduction of a dinitroaromatic compound to the corresponding diamine, adapted from established procedures for similar compounds.[5][6] Note: This is a generalized procedure and should be optimized for the specific precursor to this compound.

Materials:

-

1,2-Diiodo-4,5-dinitrobenzene (as a representative precursor)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,2-diiodo-4,5-dinitrobenzene precursor.

-

Addition of Reducing Agent: To the stirred precursor, add a solution of Tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid. The addition should be done cautiously, as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification and Characterization

High-purity this compound is essential for most applications. In addition to recrystallization, column chromatography can be employed for purification.[2] The identity and purity of the final product should be confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches from the amino groups and N-O stretches from the nitro groups.

Applications in Research and Development

This compound is a versatile building block in organic synthesis with several potential applications.

Intermediate in Chemical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The two amino groups can undergo condensation reactions with dicarbonyl compounds to form heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.[8] The nitro groups can be further reduced to amines, providing access to tetra-substituted benzene derivatives. It is also used in the synthesis of dyes and agrochemicals.[2]

Ligand in Coordination Chemistry

Research has shown that this compound can act as a tetradentate ligand, capable of binding to a central metal ion through its four nitrogen atoms. It has a notable affinity for chloride ions.[2] This property makes it a candidate for applications in:

-

Ion Sensing: The interaction with chloride ions can cause a red shift in its emission spectrum, suggesting its potential use in luminescence-based chloride ion detection.[2]

-

Crystallography: The compound can be used in crystallographic studies to investigate ligand-metal ion interactions and the resulting crystal structures, which can provide insights into material properties.[2]

Biological Activity and Drug Development Potential (Inferred)

Direct studies on the biological activity of this compound are not extensively reported in the available literature. However, the broader class of dinitrophenyl compounds has been investigated for various biological activities.

A study on novel 2,4-dinitrophenyl derivatives demonstrated that some of these compounds exhibit antioxidant and radical scavenging activities in vitro. The same study also reported that these compounds showed inhibitory activity against human carbonic anhydrase isozymes I and II.[9] Carbonic anhydrase inhibitors are a class of pharmaceuticals with various therapeutic applications.

The presence of the o-phenylenediamine moiety is also significant, as this structural motif is found in many biologically active compounds and is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery.[10]

It is crucial to emphasize that these are inferred potential activities based on structurally related compounds. Rigorous in vitro and in vivo studies are necessary to determine the specific biological profile of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.[11]

-

May cause damage to organs through prolonged or repeated exposure.[11]

-

Very toxic to aquatic life with long lasting effects.[11][12]

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][11]

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its role as a versatile intermediate for the synthesis of dyes, agrochemicals, and potentially, novel heterocyclic compounds for pharmaceutical research. Its demonstrated ability to act as a ligand for chloride ions opens up avenues for its application in materials science and analytical chemistry. While its specific biological activity remains to be thoroughly investigated, the known bioactivities of related dinitrophenyl compounds suggest that it could be a starting point for the design and synthesis of new therapeutic agents. Researchers and drug development professionals should handle this compound with the necessary safety precautions due to its high toxicity.

References

-

Taslimi, P., et al. (2016). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Conc. Retrieved from [Link]

-

Safety data sheet. (2022, June 3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer.... Retrieved from [Link]

-

Spectroscopy Letters. (2013, February). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. Retrieved from [Link]

-

Plater, M. J. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of a dinitro compound, b diamine compound, and c PI. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from [Link]

-

MDPI. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Retrieved from [Link]

-

ResearchGate. (2025, October 16). N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1,2-dichloro-4,5-dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H nMr spectra of dinitro compounds and diamine monomers. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (2023, September 13). Regulating the melting point by non-covalent interaction toward a promising insensitive melt-castable energetic material: 1,2-difluoro-4,5-dinitrobenzene. Retrieved from [Link]

-

PubMed. (n.d.). Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. Retrieved from [Link]

-

ATSDR. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). pH‐Dependent Effects of 2,4‐Dinitrophenol (DNP) on Proliferation, Endocytosis, Fine Structure and DNP Resistance in Tetrahymena. Retrieved from [Link]

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. Buy this compound | 32690-28-1 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. 4,5-DINITRO-O-PHENYLENEDIAMINE,98% CAS#: 32690-28-1 [amp.chemicalbook.com]

- 5. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. 32690-28-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 4,5-Dinitrobenzene-1,2-diamine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dinitrobenzene-1,2-diamine (also known as 4,5-dinitro-o-phenylenediamine), a key chemical intermediate. While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes foundational knowledge of the compound's physicochemical properties, theoretical solubility principles, and qualitative solubility in various organic solvent classes. Crucially, this guide offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility values in their own laboratory settings. Furthermore, it delves into predictive models for solubility and provides essential safety and handling protocols to ensure the responsible use of this compound.

Introduction to this compound

This compound (molecular formula C₆H₆N₄O₄) is a dark green crystalline powder with a molecular weight of approximately 198.14 g/mol .[1] Its structure, featuring a benzene ring substituted with two adjacent amino (-NH₂) groups and two nitro (-NO₂) groups, dictates its chemical behavior and, consequently, its solubility profile. This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, dyes, and materials with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32690-28-1 | [2] |

| Molecular Formula | C₆H₆N₄O₄ | [2] |

| Molecular Weight | 198.14 g/mol | [1] |

| Appearance | Dark green crystalline powder | [1] |

| Melting Point | 216-218 °C | |

| Boiling Point | 541.1 °C at 760 mmHg (decomposition may occur) | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The molecular structure of this compound presents a case of amphiphilicity, having both polar and non-polar characteristics.[1]

-

Polar Moieties : The two amino (-NH₂) groups and two nitro (-NO₂) groups are highly polar and capable of forming hydrogen bonds. The amino groups act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the nitrogen atoms of the amino groups act as hydrogen bond acceptors.

-

Non-polar Moiety : The benzene ring forms the non-polar backbone of the molecule.

This dual nature suggests that the compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding. It is known to be insoluble in water, a highly polar protic solvent, which is a common characteristic of many dinitrobenzene derivatives.[1] However, it shows appreciable solubility in polar protic and aprotic organic solvents.[1]

Qualitative Solubility Profile

Based on available literature, a qualitative understanding of the solubility of this compound can be summarized as follows:

-

High Solubility : The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1]

-

Moderate to Good Solubility : Ethanol is an effective solvent for the recrystallization of this compound, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures.[1]

-

Low to Negligible Solubility : As previously mentioned, it is insoluble in water.[1] Its solubility in non-polar solvents such as hexanes or toluene is expected to be very low.

Standardized Experimental Protocol for Quantitative Solubility Determination

The absence of extensive quantitative solubility data in the literature necessitates a reliable and reproducible experimental protocol for researchers to determine these values for their specific applications. The following section provides a detailed methodology based on the widely accepted isothermal shake-flask method.

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials containing a precise volume of the desired organic solvent. The excess solid ensures that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time.

-

-

Sample Collection and Preparation :

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the clear filtrate with the same solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis :

-

UV-Vis Spectrophotometry : If the compound has a distinct chromophore, prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) : Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration. Analyze the diluted sample and quantify the concentration.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Predictive Approaches to Solubility

In the absence of experimental data, theoretical models can provide useful estimates of solubility.

Hansen Solubility Parameters (HSP)

Computational Models

Advanced computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models can predict solubility with varying degrees of accuracy. These methods use quantum chemical calculations and statistical correlations to estimate the solubility of a compound in different solvents based on its molecular structure.

Safety, Handling, and Disposal

This compound and related dinitrobenzene compounds are hazardous and must be handled with appropriate safety precautions.

Table 2: Hazard Information

| Hazard Statement | Description |

| H300+H310+H330 | Fatal if swallowed, in contact with skin, or if inhaled. |

| H373 | May cause damage to organs through prolonged or repeated exposure. |

| H410 | Very toxic to aquatic life with long-lasting effects. |

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection : Wear a lab coat and closed-toe shoes.

-

Respiratory Protection : Use a certified respirator if handling the powder outside of a fume hood or if dust is generated.

Handling and Storage

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Spills and Disposal

-

In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the compound's physicochemical properties, the theoretical underpinnings of its solubility, and by employing the detailed experimental protocol provided, scientists can confidently and safely determine the solubility in solvents relevant to their specific applications. The integration of predictive models can further aid in solvent screening and process optimization. Adherence to the outlined safety procedures is essential for the responsible handling of this and related hazardous compounds.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Capot Chemical. (2011, August 2). MSDS of 4-Nitrobenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 1,2-Diamino-4-nitrobenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

A Guide to a Comprehensive Thermal Stability Analysis of 4,5-Dinitrobenzene-1,2-diamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed framework for assessing the thermal stability of 4,5-dinitrobenzene-1,2-diamine. In the absence of extensive publicly available data for this specific molecule, this document outlines the critical experimental protocols and theoretical considerations necessary for a robust evaluation. By leveraging established methodologies for analogous energetic materials, researchers can confidently characterize the thermal hazards and decomposition kinetics of this compound.

Introduction to this compound

This compound, with the molecular formula C₆H₆N₄O₄, is an aromatic compound characterized by a benzene ring substituted with two adjacent amine groups and two nitro groups.[1] This substitution pattern, particularly the presence of nitro groups, suggests that the compound may possess energetic properties, making a thorough understanding of its thermal stability paramount for safe handling, storage, and application.[1] The compound typically appears as a dark green crystalline powder.[1]

Energetic materials are substances that can undergo rapid exothermic decomposition, and their stability is a critical parameter for safety and performance. The presence of both electron-donating amine groups and electron-withdrawing nitro groups on the same aromatic ring can significantly influence the molecule's thermal behavior. Therefore, a comprehensive thermal analysis is essential to determine its decomposition temperature, energy release, and decomposition mechanism.

Core Principles of Thermal Stability Assessment

The thermal stability of a compound like this compound is not defined by a single temperature but rather by its behavior over a range of temperatures and heating rates. The primary objectives of a thermal stability assessment are to:

-

Determine the onset of decomposition: The temperature at which the material begins to decompose exothermically.

-

Quantify the energy of decomposition: The amount of heat released during decomposition.

-

Elucidate the decomposition kinetics: The rate at which the decomposition reaction proceeds as a function of temperature.

-

Identify decomposition products: Understanding the gaseous and solid products of decomposition is crucial for mechanistic and safety considerations.

Two of the most powerful and commonly employed techniques for these purposes are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols for Thermal Analysis

The following sections detail the step-by-step methodologies for conducting DSC and TGA experiments on this compound. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining the temperatures and enthalpies of thermal transitions, such as melting and decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum pan. The small sample size is crucial to minimize the risk of a rapid, uncontrolled energy release.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, for instance, 30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature that ensures complete decomposition, for example, 400 °C. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments to allow for kinetic analysis.

-

-

Data Analysis:

-

The resulting DSC thermogram will show an endothermic peak corresponding to melting, followed by a sharp exothermic peak indicating decomposition.

-

Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the exothermic peak.

-

The peak temperature of the exotherm (Tpeak) represents the temperature of the maximum decomposition rate.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

Causality of Experimental Choices:

-

Hermetically sealed pans: These prevent the evaporation of the sample before decomposition and contain any gaseous products, ensuring accurate heat flow measurements.

-

Inert atmosphere: This prevents oxidation of the sample, which would introduce additional exothermic events and complicate the interpretation of the decomposition profile.

-

Variable heating rates: Analyzing the shift in Tpeak with different heating rates is essential for calculating the kinetic parameters of the decomposition reaction using methods like the Kissinger equation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the decomposition process.

Experimental Protocol:

-

Sample Preparation: Place 2-5 mg of this compound into an open ceramic or aluminum pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

The TGA curve will show a significant drop in mass corresponding to the decomposition of the sample.

-

The onset temperature of mass loss provides another measure of the start of decomposition.

-

The residual mass at the end of the experiment indicates the amount of non-volatile decomposition products.

-

Causality of Experimental Choices:

-

Open pan: This allows gaseous decomposition products to escape, enabling the instrument to accurately measure the mass loss.

-

Constant heating rate: This ensures that the observed mass loss is a function of temperature and not an artifact of a fluctuating thermal environment.

Visualization of Experimental Workflows and Data

Clear visualization of experimental procedures and results is crucial for interpretation and communication.

Diagram of the Thermal Analysis Workflow:

Caption: Workflow for the thermal analysis of this compound using DSC and TGA.

Table of Expected Thermal Data (Illustrative, based on analogous compounds):

| Parameter | Symbol | Expected Value Range | Technique |

| Melting Point | Tm | 216-218 °C[1] | DSC |

| Onset Decomposition Temperature | Tonset | 220-280 °C | DSC |

| Peak Exothermic Temperature | Tpeak | 240-300 °C | DSC |

| Enthalpy of Decomposition | ΔHd | 1000-2000 J/g | DSC |

| Major Mass Loss Step | 220-350 °C | TGA | |

| Residual Mass at 400 °C | < 10% | TGA |

Note: The values for decomposition are illustrative and should be experimentally determined for this compound.

Mechanistic Insights and Kinetic Analysis

The thermal decomposition of nitroaromatic compounds is often a complex process involving multiple steps. The initial step is typically the homolytic cleavage of the C-NO₂ bond.[2] Subsequent reactions can involve intramolecular hydrogen transfer and further fragmentation of the aromatic ring.

Kinetic Analysis:

By performing DSC experiments at multiple heating rates, the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction can be calculated using isoconversional methods, such as the Kissinger method. This provides a quantitative measure of the thermal stability and allows for the prediction of the material's lifetime at lower temperatures.

Diagram of a Plausible Decomposition Pathway:

Caption: A generalized decomposition pathway for a nitroaromatic compound.

Safety Considerations

Given the potential energetic nature of this compound, strict safety protocols must be followed. The safety data for related dinitrobenzene compounds indicates that they can be fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3]

-

Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Scale: All thermal analysis experiments should be performed on a small scale (milligrams) to minimize potential hazards.

Conclusion

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

E3S Web of Conferences. (2021). Study on the thermal decomposition kinetics of DNTF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitro-1,2-phenylenediamine. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, April 9). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4,5-Dinitrobenzene-1,2-diamine

Foreword: The Analytical Imperative for 4,5-Dinitrobenzene-1,2-diamine

This compound, a key aromatic intermediate, holds significant importance in the synthesis of various high-value organic materials, including pharmaceuticals, dyes, and polymers. Its unique structure, featuring adjacent amine functionalities and strongly electron-withdrawing nitro groups, imparts distinct chemical reactivity and physical properties. Accurate and unambiguous structural confirmation and purity assessment are paramount for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—as applied to the comprehensive characterization of this molecule.

This document is structured to provide not just procedural steps, but a deeper understanding of the "why" behind the "how." For researchers, scientists, and drug development professionals, this guide will serve as a practical reference for obtaining and interpreting high-quality spectroscopic data for this compound and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

The arrangement of functional groups on the benzene ring in this compound dictates its spectroscopic signature. The two primary amine (-NH₂) groups are ortho to each other, and the two nitro (-NO₂) groups are also ortho to each other, located at positions 4 and 5. This substitution pattern results in a molecule with C₂ᵥ symmetry, which has profound implications for its NMR, IR, and UV-Vis spectra.

An In-depth Technical Guide to the Electrochemical Properties of 4,5-Dinitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical exploration of the electrochemical properties of 4,5-Dinitrobenzene-1,2-diamine (also known as 4,5-dinitro-o-phenylenediamine). As a molecule possessing both electron-withdrawing nitro groups and electron-donating amino groups on an aromatic scaffold, it presents a rich and complex redox chemistry. Understanding these electrochemical characteristics is paramount for its potential applications in the development of novel sensors, electrocatalytic systems, and as an intermediate in the synthesis of advanced materials and pharmaceuticals. This document moves beyond a mere recitation of facts to provide a foundational understanding of the principles governing its electrochemical behavior, supported by established methodologies and data from analogous compounds.

Molecular Profile and Synthesis Overview

1.1. Chemical Identity

This compound is an organic compound with the molecular formula C₆H₆N₄O₄.[1] It typically appears as a dark green crystalline powder.[1] The molecule's structure, characterized by the presence of two amino groups and two nitro groups on a benzene ring, is the primary determinant of its chemical and electrochemical reactivity.[1]

| Property | Value |

| CAS Number | 32690-28-1 |

| Molecular Weight | 198.14 g/mol |

| Melting Point | 216-218 °C |

| Boiling Point | 541.1 °C at 760 mmHg |

| Density | 1.683 g/cm³ |

| (Data sourced from LookChem[2] and ChemicalBook[3]) |

1.2. Synthesis Pathway

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common synthetic route involves the nitration of a benzene derivative followed by controlled reduction.[1]

Caption: Generalized synthesis of this compound.

The critical step is the selective reduction of a dinitro precursor to yield the diamine without fully reducing the nitro groups. This highlights the nuanced control required in its synthesis to achieve the desired functionality.

The Electrochemical Landscape: A Tale of Two Functional Groups

The electrochemical behavior of this compound is dominated by the interplay of its nitro and amino functional groups. The nitro groups are strong electron-withdrawing groups, making them susceptible to reduction, while the amino groups are electron-donating and can be oxidized.

2.1. Reductive Electrochemistry: The Stepwise Transformation of Nitro Groups

This process is highly dependent on experimental conditions such as the solvent, the supporting electrolyte, and the scan rate.[1] In aprotic media, the reduction often proceeds via the formation of a radical anion, followed by a second electron transfer to form a dianion. In the presence of proton donors, the mechanism becomes more complex, involving protonation steps and the potential for further reduction to hydroxylamine and ultimately amine functionalities.

Caption: Workflow for cyclic voltammetric analysis.

Potential Applications in Research and Development

The unique electronic structure of this compound opens doors to several promising applications.

4.1. Electrochemical Sensors

The presence of both oxidizable and reducible moieties makes this molecule a candidate for the development of electrochemical sensors. For instance, its ability to act as a tetradentate ligand for specific ions, such as chloride, could be harnessed for selective ion sensing. [1]Furthermore, its potential for electropolymerization could be used to create modified electrodes with enhanced sensitivity and selectivity for target analytes.

4.2. Electrocatalysis

The redox-active nature of this compound suggests its potential as an electrocatalyst or a precursor for electrocatalytic materials. The amino groups can coordinate with metal centers, and the nitro groups can participate in electron transfer relays, potentially facilitating a range of electrochemical transformations.

4.3. Synthesis of Functional Materials

As a versatile building block, this compound can be used in the synthesis of a variety of functional materials. The diamine functionality allows for condensation reactions to form heterocyclic structures like benzimidazoles, which are known for their diverse biological and material properties. The nitro groups can be further reduced to amines, providing additional sites for functionalization.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely untapped, potential in the field of electrochemistry. While this guide has provided a foundational understanding of its expected electrochemical properties based on the behavior of analogous compounds and has outlined a robust experimental protocol for its detailed characterization, there remains a clear need for dedicated research to elucidate its specific redox behavior. Future studies should focus on obtaining precise quantitative data through techniques like cyclic voltammetry and spectroelectrochemistry. Such data will be invaluable for the rational design of novel sensors, electrocatalytic systems, and functional materials, thereby unlocking the full potential of this intriguing molecule for the scientific and drug development communities.

References

Sources

A Senior Application Scientist's In-depth Guide to the Synthesis of 4,5-Dinitrobenzene-1,2-diamine

Abstract